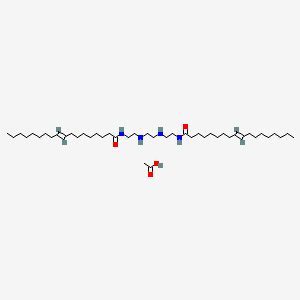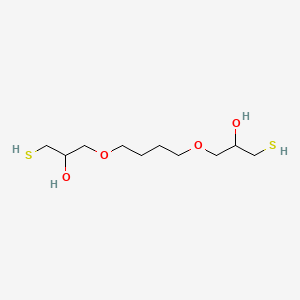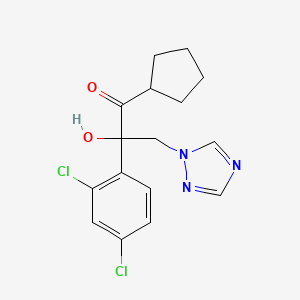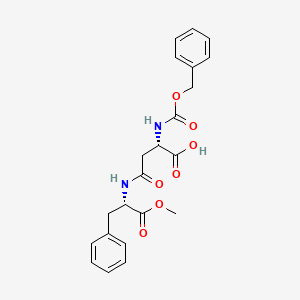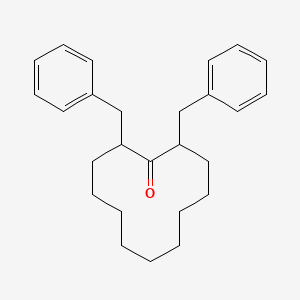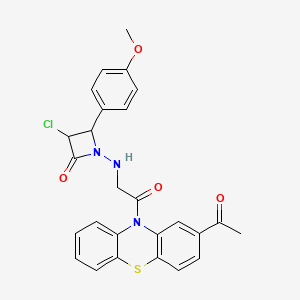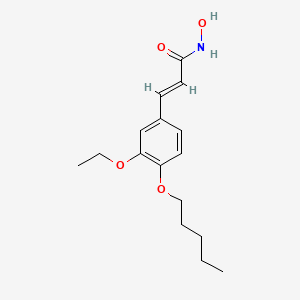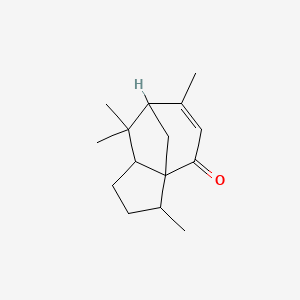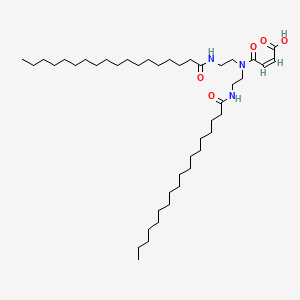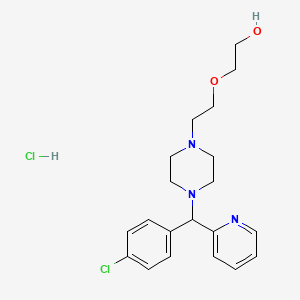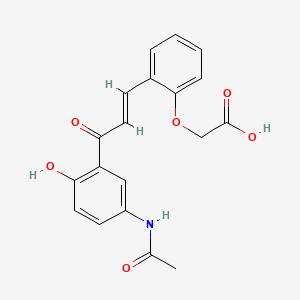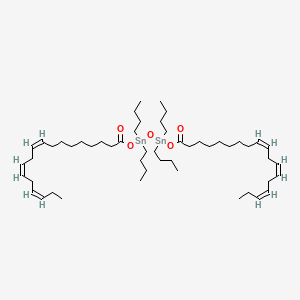
(9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane is a complex organotin compound It is characterized by its unique structure, which includes multiple butyl and octadecatrienoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane typically involves the reaction of tin-based precursors with octadecatrienoic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or dichloromethane, and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other derivatives.
Reduction: Reduction reactions can modify the tin centers or the organic ligands.
Substitution: The butyl or octadecatrienoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives with different functional groups .
Scientific Research Applications
(9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism by which (9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane exerts its effects involves interactions with various molecular targets. In catalysis, the tin centers play a crucial role in activating substrates and facilitating reaction pathways. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z,15Z)-1,3-bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane: Similar in structure but with octyl groups instead of butyl groups.
(9Z,12Z,15Z)-Methyl linolenate: Shares the octadecatrienoate moiety but lacks the tin centers.
Uniqueness
(9Z,12Z,15Z)-1,1,3,3-Tetrabutyl-1,3-bis(octadeca-9,12,15-trienoyloxy)distannoxane is unique due to its combination of butyl and octadecatrienoate groups with tin centers. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis and materials science .
Properties
CAS No. |
94349-25-4 |
|---|---|
Molecular Formula |
C52H94O5Sn2 |
Molecular Weight |
1036.7 g/mol |
IUPAC Name |
[dibutyl-[dibutyl-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxystannyl]oxystannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-4-2;;;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*4-3-,7-6-,10-9-;;;;;;; |
InChI Key |
PRJODLXXQASPMM-ZCZKTWPWSA-L |
Isomeric SMILES |
CCCC[Sn](O[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(CCCC)CCCC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


